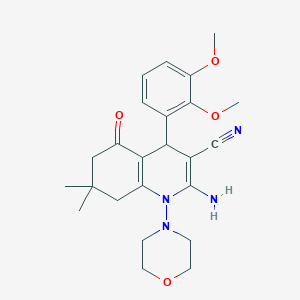
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity and is often found in pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines and ketones, which undergo cyclization and functional group transformations under controlled conditions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the quinoline ring and subsequent modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the final product’s purity.
化学反应分析
Types of Reactions
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce amine or alcohol derivatives.
科学研究应用
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Its derivatives might exhibit activity against various biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in treating diseases where quinoline derivatives are known to be effective.
Industry: It might find applications in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
4,6-Diphenylpyrimidin-2-amine derivatives: These compounds also feature a heterocyclic core and have been studied for their anticancer properties.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their activity against fibroblast growth factor receptors, these compounds share structural similarities with quinoline derivatives.
Uniqueness
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is unique due to its specific substitution pattern and the presence of the morpholine ring, which can enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C24H30N4O4 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
2-amino-4-(2,3-dimethoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H30N4O4/c1-24(2)12-17-21(18(29)13-24)20(15-6-5-7-19(30-3)22(15)31-4)16(14-25)23(26)28(17)27-8-10-32-11-9-27/h5-7,20H,8-13,26H2,1-4H3 |
InChI 键 |
VDKJMCOBLUPFFS-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=C(C(=CC=C4)OC)OC)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=C(C(=CC=C4)OC)OC)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2-pyrimidinylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B303541.png)
![N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B303543.png)
![N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B303545.png)
![Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B303546.png)
![2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B303549.png)
![3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303551.png)
![N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide](/img/structure/B303552.png)
![3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303554.png)
![3-amino-N-(2,4-dimethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303555.png)
![3-amino-N-(4-phenoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303559.png)
![3-amino-N-(2-iodophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303560.png)
![3-amino-N-(5-bromopyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303562.png)
![3-amino-N-(2-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303566.png)
![3-amino-N-(4-cyanophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303567.png)
